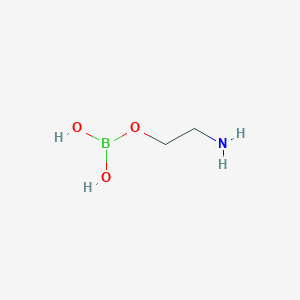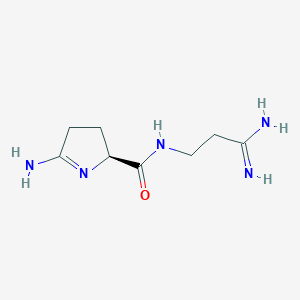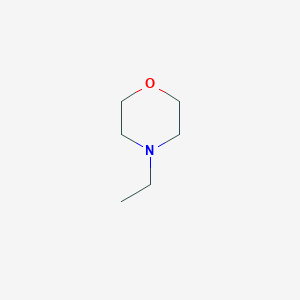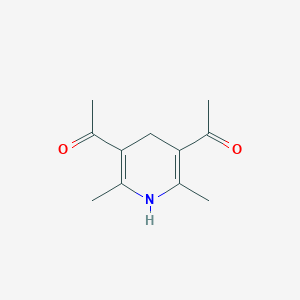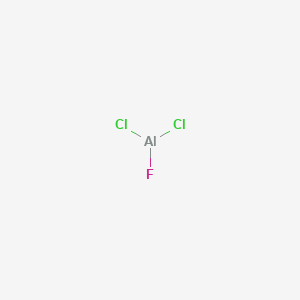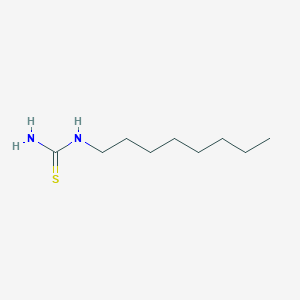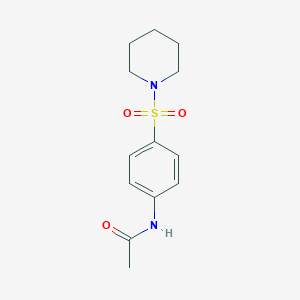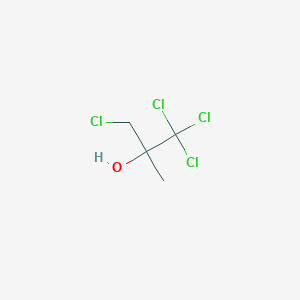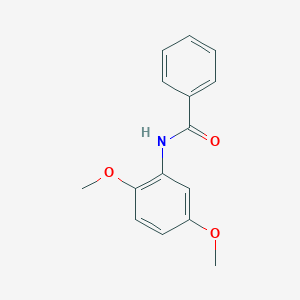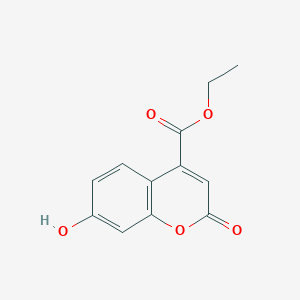
Ethyl-7-Hydroxycumarin-4-carboxylat
Übersicht
Beschreibung
Ethyl 7-hydroxycoumarin-4-carboxylate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their fragrant properties and are used in perfumes and flavorings
Wissenschaftliche Forschungsanwendungen
Ethyl 7-hydroxycoumarin-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Ethyl 7-hydroxycoumarin-4-carboxylate, also known as ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate, is a derivative of coumarin . Coumarin derivatives have been reported to exhibit cytotoxicity against human breast carcinoma cell lines (MCF-7) . Therefore, the primary target of this compound could be the MCF-7 cells.
Mode of Action
Coumarin derivatives have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that Ethyl 7-hydroxycoumarin-4-carboxylate may interact with its targets, possibly through binding to certain receptors or enzymes, leading to inhibition of cell proliferation.
Biochemical Pathways
Coumarin and its derivatives have been reported to have various biological activities, including anticancer, antioxidant, antinociceptive, antithrombotic, antituberculosis, antiviral, anti-carcinogenic, antihyperlipidemic, antidepressant, and anticholinesterase activities . These activities suggest that Ethyl 7-hydroxycoumarin-4-carboxylate may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given its potential cytotoxicity against human breast carcinoma cell lines (mcf-7) , it may lead to cell death or inhibition of cell proliferation in these cells.
Biochemische Analyse
Biochemical Properties
Coumarins, the parent compounds, have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, different derivatives of 7-hydroxycoumarin have been tested with phosphatases, β-galactosidases, and β-lactamases .
Cellular Effects
Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . They have also demonstrated activity against several types of animal tumors .
Molecular Mechanism
Coumarins have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are metabolized by the cytochrome P450-linked mono-oxygenase enzyme system in liver microsomes, resulting in hydroxylation to form 7-hydroxycoumarin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxycoumarin-4-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction conditions generally include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours until the reaction is complete .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-hydroxycoumarin-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-hydroxycoumarin-4-carboxylate can be compared with other coumarin derivatives such as:
7-Hydroxycoumarin: Known for its use in fluorescent probes and as a precursor for other derivatives.
4-Methylcoumarin: Used in the synthesis of pharmaceuticals and as a flavoring agent.
Coumarin-3-carboxylic acid: Studied for its anti-inflammatory and anticoagulant properties.
The uniqueness of ethyl 7-hydroxycoumarin-4-carboxylate lies in its specific structural features that allow for diverse chemical modifications and applications in various fields .
Eigenschaften
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUERBNQDOIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420669 | |
| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084-45-3 | |
| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1084-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


